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molecular formula C9H15F2NO4 B1369501 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid CAS No. 81982-56-1

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

Cat. No. B1369501
M. Wt: 239.22 g/mol
InChI Key: XHWAYUNOUVDRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435425

Procedure details

A mixture of 4,4-difluoro-3-amino-butanoic acid, hydrochloride prepared as in Step C (0.702 g, 4 mM), ditertiobutyl dicarbonate (0.916 g, 4.2 mM), sodium bicarbonate (0.336 g, 4 mM) in tetrahydrofuran and water (6 ml of a 1:1 mixture) is heated at reflux for 48 hours. The resulting solution is saturated with sodium chloride and extracted three times with chloroform. The organic phase is dried over anhydrous magnesium sulfate, and the solvent evaporated in vacuo yielding a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.916 g
Type
reactant
Reaction Step One
Quantity
0.336 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][CH:3]([F:10])[CH:4]([NH2:9])[CH2:5][C:6]([OH:8])=[O:7].[C:11](OC([O-])=O)([O-])=O.[C:18](=[O:21])(O)[O-:19].[Na+].[Cl-].[Na+].O1[CH2:29][CH2:28][CH2:27]C1>O>[F:2][CH:3]([F:10])[CH:4]([NH:9][C:18]([O:19][C:28]([CH3:27])([CH3:29])[CH3:11])=[O:21])[CH2:5][C:6]([OH:8])=[O:7] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C(CC(=O)O)N)F
Name
Quantity
0.916 g
Type
reactant
Smiles
C(=O)([O-])OC(=O)[O-]
Name
Quantity
0.336 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a colorless oil

Outcomes

Product
Name
Type
Smiles
FC(C(CC(=O)O)NC(=O)OC(C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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